molecular formula C14H16Cl2N2O2 B2656429 N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide CAS No. 2094727-29-2

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide

Cat. No. B2656429
CAS RN: 2094727-29-2
M. Wt: 315.19
InChI Key: SDULUSDIGAAIOY-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide, also known as A-967079, is a selective blocker of the voltage-gated sodium channel Nav1.8. This compound has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain.

Mechanism of Action

The Nav1.8 sodium channel is expressed primarily in sensory neurons and is involved in the transmission of pain signals. N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide selectively blocks this channel, thereby reducing the transmission of pain signals in the nervous system. This mechanism of action makes N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide a promising candidate for the treatment of chronic pain.
Biochemical and Physiological Effects:
N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including the reduction of pain-related behaviors in animal models of chronic pain. Additionally, N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has been shown to have a low potential for toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is its selectivity for the Nav1.8 sodium channel, which makes it a potentially safer and more effective therapeutic agent for the treatment of chronic pain. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the necessary assays.

Future Directions

There are several potential future directions for the study of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide. One area of research could focus on the development of more potent and selective Nav1.8 sodium channel blockers. Another potential direction could be the investigation of the use of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide in combination with other medications for the treatment of chronic pain. Additionally, further studies could be conducted to investigate the potential use of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide in the treatment of other conditions, such as epilepsy or neuropathic pain.

Synthesis Methods

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide involves several steps, including the reaction of 2,3-dichlorobenzonitrile with 2,2-dimethyl-3-hydroxypropanal to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to produce the amine, which is subsequently reacted with methyl chloroformate to yield the final product, N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has been studied extensively for its potential use as a therapeutic agent for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with currently available medications. N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has been shown to selectively block the Nav1.8 sodium channel, which is thought to play a key role in the transmission of pain signals in the nervous system.

properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-14(2,8-20-3)13(19)18-11(7-17)9-5-4-6-10(15)12(9)16/h4-6,11H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDULUSDIGAAIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide

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